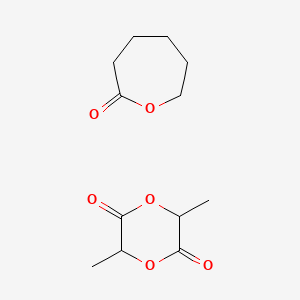
Lactide-caprolactone coploymer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lactide-caprolactone coploymer is a biodegradable and bioabsorbable polymer synthesized from the monomers L-lactic acid and ε-caprolactone. This copolymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Lactide-caprolactone coploymer is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the use of catalysts such as aluminum complexes, zinc complexes, or other metal-based initiators. The polymerization can be conducted in bulk or in solution, with reaction temperatures ranging from 110°C to 180°C .
Industrial Production Methods: Industrial production of lactide-caprolactone copolymer involves a two-step polymerization process. In the first step, ε-caprolactone is polymerized to form the B block, followed by the polymerization of L-lactic acid to form the A blocks. This results in an ABA-type block copolymer structure. The process is optimized to achieve high yield and desired mechanical properties by varying the molar ratio of the monomers and polymerization time .
化学反应分析
Types of Reactions: Lactide-caprolactone coploymer undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. These reactions are influenced by factors such as pH, temperature, and the presence of enzymes .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by acids or bases.
Transesterification: Can be catalyzed by metal complexes or enzymes.
Degradation: Enzymatic degradation involves enzymes such as lipases and esterases
Major Products Formed: The primary products formed from the degradation of lactide-caprolactone copolymer are lactic acid and 6-hydroxyhexanoic acid, which are further metabolized in biological systems .
科学研究应用
Medical Devices
Lactide-caprolactone copolymers are extensively utilized in the development of biodegradable medical devices. Their mechanical properties make them suitable for applications such as:
- Nerve Guides : These copolymers provide a supportive structure for nerve regeneration, demonstrating excellent mechanical strength and flexibility .
- Porous Scaffolds : Used in tissue engineering, these scaffolds facilitate cell attachment and growth while being gradually absorbed by the body .
- Implants : Biodegradable implants made from these copolymers can safely resorb over time, reducing the need for surgical removal .
Drug Delivery Systems
The copolymers are also effective in controlled drug delivery applications. They can encapsulate various drugs, releasing them over extended periods. Notable studies include:
- Microspheres for Hormone Release : Research demonstrated that microspheres made from lactide-caprolactone copolymers could release progesterone and beta-estradiol at a controlled rate over 40 days, with prolonged effects observed in vivo .
- Solid-phase Drug Delivery : By modifying the molecular weight and composition, the degradation rates can be tailored to match the required drug release profiles .
Case Study 1: Nerve Regeneration
In a study conducted by Den Dunnen et al., poly(DL-lactide-epsilon-caprolactone) was utilized to create nerve guides that supported nerve regeneration in animal models. The results indicated that these guides not only provided structural support but also facilitated cellular infiltration and nerve growth, showcasing the copolymer's effectiveness in clinical applications .
Case Study 2: Drug Release Kinetics
A study on the release kinetics of contraceptive hormones from lactide-caprolactone microspheres revealed that the microstructure significantly influenced the release rates. The findings suggested that copolymers with higher proportions of d,l-lactide exhibited more uniform release profiles compared to those with l-lactide alone . This insight is crucial for designing drug delivery systems tailored to specific therapeutic needs.
Comparative Data Table
| Property | Lactide-Caprolactone Copolymer | Polycaprolactone | Polylactic Acid |
|---|---|---|---|
| Biodegradability | Yes | Yes | Yes |
| Biocompatibility | High | High | Moderate |
| Mechanical Strength | Moderate to High | Low | High |
| Flexibility | High | Moderate | Low |
| Typical Applications | Medical devices, drug delivery | Tissue scaffolds | Surgical sutures |
作用机制
Lactide-caprolactone coploymer is often compared with other biodegradable polymers such as poly(lactic acid) and poly(ε-caprolactone). While poly(lactic acid) is known for its high strength and rigidity, it is relatively brittle. Poly(ε-caprolactone), on the other hand, is more flexible but has lower mechanical strength. This compound combines the advantages of both, offering a balance of strength, flexibility, and biodegradability .
相似化合物的比较
- Poly(lactic acid)
- Poly(ε-caprolactone)
- Poly(glycolide-co-caprolactone)
- Poly(lactic-co-glycolic acid)
属性
分子式 |
C12H18O6 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
3,6-dimethyl-1,4-dioxane-2,5-dione;oxepan-2-one |
InChI |
InChI=1S/C6H8O4.C6H10O2/c1-3-5(7)10-4(2)6(8)9-3;7-6-4-2-1-3-5-8-6/h3-4H,1-2H3;1-5H2 |
InChI 键 |
ZAJGKKXBKLVSKW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OC(C(=O)O1)C.C1CCC(=O)OCC1 |
同义词 |
(DL-lactide-epsilon-caprolactone) copolymer lactide-caprolactone copolymer lactide-caprolactone copolymer, (3S-cis)-isomer lactide-caprolactone copolymer, (3S-cis)-isomer block copolymer lactide-caprolactone copolymer, block copolymer Neurolac P(LLA-co-CL) PLLACL copolymer poly(L-lactide-co-caprolactone) poly(L-lactide-epsilon-caprolactone) poly(LA-co-CL) poly(lactide-co-epsilon-caprolactone) poly(lactide-epsilon-caprolactone) vivoso |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















